molecular formula C21H29ClN2O B4406643 1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride

1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride

Cat. No. B4406643
M. Wt: 360.9 g/mol
InChI Key: PKZQAGQDEWNJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride selectively targets the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The dopamine D3 receptor is involved in the regulation of reward, motivation, and emotion, making it a potential target for the treatment of addiction and psychiatric disorders. This compound acts as an antagonist of the dopamine D3 receptor, blocking its activation by endogenous dopamine and preventing the release of dopamine in response to drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to have selective affinity for the dopamine D3 receptor, with minimal binding to other dopamine receptor subtypes. This selectivity allows for targeted modulation of dopamine signaling in the brain. This compound has also been found to have a long duration of action, with effects lasting up to 24 hours after administration. In addition, this compound has been shown to have minimal side effects, making it a promising candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride has several advantages for use in lab experiments. It is highly selective for the dopamine D3 receptor, allowing for targeted modulation of dopamine signaling. It has a long duration of action, reducing the need for frequent dosing. Moreover, it has minimal side effects, making it suitable for use in animal models. However, this compound has some limitations, including its high cost and limited availability, which may restrict its use in some research settings.

Future Directions

There are several future directions for research on 1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride. One area of interest is the potential use of this compound in the treatment of drug addiction and psychiatric disorders. Further studies are needed to determine the optimal dosing and administration of this compound for these conditions. Another area of interest is the development of novel compounds based on the structure of this compound, with improved selectivity and potency for the dopamine D3 receptor. Moreover, the use of this compound in combination with other drugs may enhance its therapeutic effects and reduce potential side effects. Overall, this compound has significant potential for use in the treatment of neurological and psychiatric disorders, and further research is needed to fully explore its therapeutic applications.
Conclusion:
In conclusion, this compound is a selective antagonist of the dopamine D3 receptor with potential therapeutic applications in various neurological and psychiatric disorders. Its selective affinity for the dopamine D3 receptor, long duration of action, and minimal side effects make it a promising candidate for therapeutic use. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for research purposes. Further research is needed to fully explore the therapeutic potential of this compound and its future directions.

Scientific Research Applications

1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. Studies have shown that this compound can block the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, by selectively targeting the dopamine D3 receptor. It has also been found to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. Moreover, this compound has been shown to protect dopamine neurons from degeneration in Parkinson's disease models.

properties

IUPAC Name

1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.ClH/c1-18-8-9-21(20(16-18)17-19-6-4-3-5-7-19)24-15-14-23-12-10-22(2)11-13-23;/h3-9,16H,10-15,17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZQAGQDEWNJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCN(CC2)C)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.